Sodium 5-(1-naphthylazo)-8-(phenylamino)naphthalenesulphonate
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Overview
Description
Sodium 5-(1-naphthylazo)-8-(phenylamino)naphthalenesulphonate is a complex organic compound known for its vibrant color and utility in various scientific applications. This compound is part of the azo dye family, characterized by the presence of the azo group (-N=N-) which links two aromatic rings. It is widely used in analytical chemistry, particularly in the detection and quantification of metal ions.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Sodium 5-(1-naphthylazo)-8-(phenylamino)naphthalenesulphonate typically involves the diazotization of aniline followed by coupling with naphthalen-1-amine. The reaction conditions often require acidic environments and controlled temperatures to ensure the stability of the diazonium salt formed during diazotization .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors to maintain the required reaction conditions and ensure high yield and purity of the final product. The purification steps often include crystallization and filtration to remove any impurities .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, often resulting in the formation of quinone derivatives.
Reduction: The azo group can be reduced to form amines, which can further react to form various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium dithionite and zinc dust are frequently used.
Substitution: Electrophilic substitution reactions often require catalysts like aluminum chloride and acidic conditions.
Major Products Formed:
Oxidation: Quinone derivatives.
Reduction: Amines and their derivatives.
Substitution: Various substituted aromatic compounds.
Scientific Research Applications
Sodium 5-(1-naphthylazo)-8-(phenylamino)naphthalenesulphonate has a wide range of applications in scientific research:
Chemistry: Used as an indicator in complexometric titrations to detect metal ions.
Biology: Employed in staining techniques to visualize cellular components.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to form stable complexes with metal ions.
Industry: Utilized in the manufacturing of dyes and pigments for textiles and plastics.
Mechanism of Action
The compound exerts its effects primarily through the formation of complexes with metal ions. The azo group (-N=N-) and the sulphonate group (-SO3Na) provide sites for coordination with metal ions, leading to the formation of stable complexes. These complexes can then be detected and quantified using various analytical techniques .
Comparison with Similar Compounds
- Sodium 5-chloro-2-(2-hydroxy-1-naphthylazo)toluene-4-sulfonate
- 3-Hydroxy-4-(2-hydroxy-4-sulfo-1-naphthylazo)-2-naphthoic acid
Comparison: While these compounds share similar structural features, such as the presence of the azo group and sulphonate group, Sodium 5-(1-naphthylazo)-8-(phenylamino)naphthalenesulphonate is unique in its ability to form highly stable complexes with a wide range of metal ions. This makes it particularly valuable in analytical applications where high sensitivity and specificity are required .
Properties
CAS No. |
83006-58-0 |
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Molecular Formula |
C26H18N3NaO3S |
Molecular Weight |
475.5 g/mol |
IUPAC Name |
sodium;8-anilino-5-(naphthalen-1-yldiazenyl)naphthalene-1-sulfonate |
InChI |
InChI=1S/C26H19N3O3S.Na/c30-33(31,32)25-15-7-13-21-23(16-17-24(26(21)25)27-19-10-2-1-3-11-19)29-28-22-14-6-9-18-8-4-5-12-20(18)22;/h1-17,27H,(H,30,31,32);/q;+1/p-1 |
InChI Key |
RFDUMAZSFNDRFC-UHFFFAOYSA-M |
Canonical SMILES |
C1=CC=C(C=C1)NC2=C3C(=C(C=C2)N=NC4=CC=CC5=CC=CC=C54)C=CC=C3S(=O)(=O)[O-].[Na+] |
Origin of Product |
United States |
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